Homogentisic acid
Overview
Description
It is commonly found in Arbutus unedo (strawberry-tree) honey and is also present in certain bacteria and yeast where it contributes to the production of brown pigments . Homogentisic acid is of particular interest in medical research due to its association with the rare genetic disorder alkaptonuria, where its accumulation leads to various health issues .
Mechanism of Action
Target of Action
Homogentisic acid (HGA) is an intermediate in the catabolism of aromatic amino acids such as phenylalanine and tyrosine . Its primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase . This enzyme acts upon 4-hydroxyphenylpyruvate (produced by transamination of tyrosine) to yield homogentisate .
Mode of Action
HGA interacts with its target enzyme, 4-hydroxyphenylpyruvate dioxygenase, to produce homogentisate . This interaction is a crucial step in the catabolism of aromatic amino acids . HGA also has innate activity against Gram-positive and Gram-negative bacteria .
Biochemical Pathways
HGA is involved in the tyrosine degradation pathway . It is produced from 4-hydroxyphenylpyruvate by the action of 4-hydroxyphenylpyruvate dioxygenase . If active and present, the enzyme homogentisate 1,2-dioxygenase further degrades HGA to yield 4-maleylacetoacetic acid .
Pharmacokinetics
It is known that hga accumulates in individuals with a deficiency in the enzyme this compound 1,2-dioxygenase, typically due to a mutation . This leads to a condition known as alkaptonuria .
Result of Action
The accumulation of HGA leads to a darkening of the urine and deposits in connective tissues, causing a debilitating arthritis . This is a result of the failure of the enzyme this compound 1,2-dioxygenase in the degradative pathway of tyrosine, consequently associated with alkaptonuria .
Action Environment
The action of HGA can be influenced by environmental factors. For instance, in the biosynthesis of tocopherols (vitamin E) in higher plants, the formation of homogentisate from 4-hydroxyphenylpyruvate occurs in a reaction catalyzed by the enzyme homogentisate phytyl transferase . This process takes place mainly in plastids and can be affected by abiotic stresses .
Biochemical Analysis
Biochemical Properties
Homogentisic acid is produced when the enzyme 4-hydroxyphenylpyruvate dioxygenase acts upon 4-Hydroxyphenylpyruvate, which is produced by the transamination of tyrosine . This biochemical reaction is part of the catabolic pathway of tyrosine and phenylalanine . This leads to the accumulation of this compound in the body .
Cellular Effects
The accumulation of this compound in the body can have various effects on cells and cellular processes. Over many years, this compound slowly builds up in tissues throughout the body, including the cartilage, tendons, bones, nails, ears, and heart . This accumulation can lead to a range of health problems over time . For example, it can cause joint problems similar to the early symptoms of osteoarthritis . It can also lead to discoloration of the skin and other tissues, causing them to turn a dark color .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. As mentioned earlier, it is produced in a reaction catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase . In individuals with alkaptonuria, the enzyme this compound 1,2-dioxygenase, which normally breaks down this compound, does not work properly . This leads to the accumulation of this compound in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the accumulation of this compound in tissues can lead to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the catabolic pathway of aromatic amino acids such as phenylalanine and tyrosine . It is produced when the enzyme 4-hydroxyphenylpyruvate dioxygenase acts upon 4-Hydroxyphenylpyruvate . In individuals with alkaptonuria, the enzyme this compound 1,2-dioxygenase, which further degrades this compound, does not work properly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homogentisic acid can be synthesized through the oxidation of 4-hydroxyphenylacetic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method involves the enzymatic conversion of 4-hydroxyphenylpyruvate to this compound using the enzyme 4-hydroxyphenylpyruvate dioxygenase .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast that naturally produce this compound are cultured under optimized conditions to maximize yield. The compound is then extracted and purified from the fermentation broth .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form benzoquinone acetic acid.
Reduction: Reduction of this compound can yield dihydroxyphenylacetic acid derivatives under specific conditions.
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as 4-hydroxyphenylpyruvate dioxygenase.
Major Products:
Benzoquinone acetic acid: Formed through oxidation.
Dihydroxyphenylacetic acid derivatives: Formed through reduction.
Scientific Research Applications
Homogentisic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Homogentisic acid is similar to other phenolic acids such as gentisic acid and 4-hydroxyphenylacetic acid. its unique role as an intermediate in the catabolism of aromatic amino acids and its association with alkaptonuria distinguish it from these compounds . Similar compounds include:
Gentisic acid: Another phenolic acid with similar chemical properties but different biological roles.
4-Hydroxyphenylacetic acid: A precursor in the synthesis of this compound.
This compound’s unique involvement in metabolic pathways and its medical significance make it a compound of great interest in various fields of research.
Properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNYECMUMZDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060005 | |
Record name | 2,5-Dihydroxybenzeneacetic acid | |
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Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Homogentisic acid | |
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Record name | Homogentisic acid | |
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Solubility |
850 mg/mL at 25 °C | |
Record name | Homogentisic acid | |
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Vapor Pressure |
0.00000082 [mmHg] | |
Record name | Homogentisic acid | |
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CAS No. |
451-13-8, 71694-00-3 | |
Record name | Homogentisic acid | |
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Record name | Homogentisic acid | |
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Record name | Benzeneacetic acid, 3,4-dihydroxy-, homopolymer | |
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Record name | Homogentisic acid | |
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Record name | Benzeneacetic acid, 2,5-dihydroxy- | |
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Record name | 2,5-Dihydroxybenzeneacetic acid | |
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Record name | (2,5-dihydroxyphenyl)acetic acid | |
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Record name | HOMOGENTISIC ACID | |
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Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
153 °C | |
Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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